molecular formula C8H11Cl2NO B3375472 2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride CAS No. 110374-34-0

2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride

Cat. No.: B3375472
CAS No.: 110374-34-0
M. Wt: 208.08 g/mol
InChI Key: DHEWEJHQRKIFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride is an organic compound with the molecular formula C8H11Cl2NO. It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the second position, a methoxy group at the fourth position, and a methyl group at the sixth position. This compound is often used in various chemical syntheses and has applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride typically involves the chloromethylation of 4-methoxy-6-methylpyridine. One common method includes the following steps:

    Starting Material: 4-methoxy-6-methylpyridine.

    Chloromethylation: The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction mixture is heated to facilitate the formation of the chloromethyl group.

    Isolation: The product is then isolated and purified, often by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common. Additionally, large-scale production may employ alternative chloromethylating agents to optimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: 4-methoxy-6-methylpyridine.

Scientific Research Applications

2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride largely depends on its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to modifications that can alter their function. This property is particularly useful in medicinal chemistry for designing drugs that target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine hydrochloride: Lacks the methoxy and methyl groups, making it less selective in certain reactions.

    4-Methoxy-2-methylpyridine: Does not have the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Bromomethyl)-4-methoxy-6-methylpyridine: Similar structure but with a bromomethyl group, which can be more reactive than the chloromethyl group.

Uniqueness

2-(Chloromethyl)-4-methoxy-6-methylpyridine hydrochloride is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules where selective reactions are required.

Properties

IUPAC Name

2-(chloromethyl)-4-methoxy-6-methylpyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c1-6-3-8(11-2)4-7(5-9)10-6;/h3-4H,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEWEJHQRKIFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CCl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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